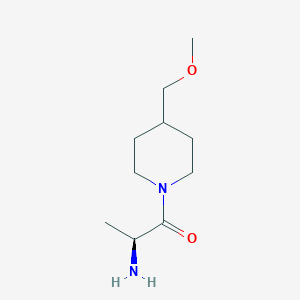

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one

Descripción

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one is a chiral aminoketone derivative featuring a piperidine ring substituted with a methoxymethyl group at the 4-position. The compound’s stereochemistry (S-configuration) and functional groups confer distinct physicochemical and biological properties. Its synthesis involves stereochemical control, as evidenced by the separation of diastereoisomers via column chromatography in related compounds . Despite its structural novelty, this compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or efficacy .

Propiedades

IUPAC Name |

(2S)-2-amino-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8(11)10(13)12-5-3-9(4-6-12)7-14-2/h8-9H,3-7,11H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZMJTDZPYRBOY-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC(CC1)COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

Attachment of the Amino Group: The amino group can be introduced through reductive amination, where an appropriate amine is reacted with a carbonyl compound in the presence of a reducing agent.

Formation of the Propanone Moiety: The propanone moiety can be introduced through a condensation reaction involving an appropriate ketone precursor.

Industrial Production Methods

Industrial production of (S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone moiety to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Condensation: Aldehydes or ketones can be used in condensation reactions under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperidine derivatives.

Condensation: Formation of larger, more complex molecules.

Aplicaciones Científicas De Investigación

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Analysis in Piperidine-Based Aminoketones

The target compound’s piperidine moiety differentiates it from other aminoketones. Key analogs and their substituents include:

| Compound Name | Piperidine Substituent | Aryl/Amino Group Modifications | CAS Number |

|---|---|---|---|

| (S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one | 4-methoxymethyl | None (propan-1-one backbone) | Not provided |

| (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one | 4-isopropyl-methyl-amino | None | 1354020-23-7 |

| 2-(Methylamino)-1-(3-methylphenyl)propan-1-one | None (non-piperidine) | 3-methylphenyl, methylamino | Not provided |

| 4-MMC (Mephedrone) | None (non-piperidine) | 4-methylphenyl, methylamino | 1189805-46-6 |

Key Observations :

- Methoxymethyl vs. Alkylamino Groups: The methoxymethyl group in the target compound increases hydrophilicity compared to the lipophilic isopropyl-methyl-amino substituent in its piperidine analog . This may enhance aqueous solubility but reduce membrane permeability.

- Piperidine vs.

Physicochemical Properties

- Polarity : The methoxymethyl group increases polarity, as evidenced by TLC mobility differences in structurally similar diastereomers .

Challenges and Discontinuation

The discontinuation of (S)-2-amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one contrasts with the commercial success of simpler analogs like 4-MMC. Potential reasons include:

- Synthetic Complexity : High stereochemical purity requirements increase production costs.

- Stability Issues : Methoxymethyl groups may undergo hydrolysis, reducing shelf-life.

- Regulatory Hurdles : Unlike controlled substances (e.g., 4-MMC), this compound may lack a defined therapeutic niche.

Actividad Biológica

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one is a synthetic compound that has gained attention in biological research due to its potential pharmacological properties. This article reviews its biological activity, including enzyme interactions, receptor modulation, and implications for therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : (S)-2-amino-1-[4-(methoxymethyl)piperidin-1-yl]-propan-1-one

- CAS Number : 1344945-95-4

- Molecular Formula : C12H19N2O2

- Molecular Weight : 225.29 g/mol

The biological activity of (S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an agonist or modulator for certain neurotransmitter receptors, particularly dopamine receptors, which are critical in various neuropsychiatric disorders.

Key Mechanisms Identified:

- Dopamine Receptor Modulation : The compound has been investigated for its selectivity towards the D3 dopamine receptor, which is implicated in the regulation of mood and cognition. Its ability to promote β-arrestin translocation and G protein activation indicates a potential role in neuroprotection and modulation of dopaminergic signaling pathways .

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes, leading to altered metabolic pathways that could benefit conditions such as depression or anxiety disorders.

In Vitro Studies

Recent in vitro studies have demonstrated the following activities:

| Study | Target | Effect | Reference |

|---|---|---|---|

| 1 | D3 Dopamine Receptor | Agonist activity promoting β-arrestin translocation | |

| 2 | Enzymatic Activity | Inhibition of certain metabolic enzymes |

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective capabilities of (S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one demonstrated its efficacy in protecting dopaminergic neurons from degeneration. This was assessed using induced pluripotent stem cells (iPSCs), where the compound significantly reduced cell death in neurotoxic environments.

Case Study 2: Behavioral Impact

Another investigation assessed the behavioral changes in rodent models following administration of the compound. Results indicated improvements in anxiety-like behaviors, suggesting potential applications in treating anxiety disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| WCK 4086 | Oxazolidinone | Antibacterial agent |

| ML417 | D3R Agonist | Neuroprotective effects |

Future Directions

The promising biological activities of (S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-propan-1-one warrant further investigation into its pharmacokinetics and long-term effects. Future research should focus on:

- Clinical Trials : Assessing safety and efficacy in human subjects.

- Mechanistic Studies : Elucidating detailed molecular pathways affected by the compound.

- Structure-Activity Relationship (SAR) Studies : Optimizing chemical structure for enhanced activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.